molecular formula C8H15ClFNO2 B2915477 Methyl 2-(2-fluoroethyl)pyrrolidine-2-carboxylate;hydrochloride CAS No. 2276125-68-7

Methyl 2-(2-fluoroethyl)pyrrolidine-2-carboxylate;hydrochloride

Cat. No.: B2915477
CAS No.: 2276125-68-7
M. Wt: 211.66
InChI Key: UNMRSXZJHGYJMF-UHFFFAOYSA-N
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Description

Methyl 2-(2-fluoroethyl)pyrrolidine-2-carboxylate;hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a fluorinated ethyl group, and a carboxylate moiety.

Synthetic Routes and Reaction Conditions:

  • The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 2-(2-fluoroethyl)pyrrolidine with methyl chloroformate in the presence of a base such as triethylamine.

  • The reaction is typically carried out in an organic solvent like dichloromethane at a temperature range of 0°C to room temperature.

Industrial Production Methods:

  • On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield.

  • Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially forming derivatives with altered functional groups.

  • Reduction: Reduction reactions can be used to modify the fluorinated ethyl group.

  • Substitution: Substitution reactions at the pyrrolidine ring or the carboxylate group can lead to various derivatives.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like hydrogen peroxide or potassium permanganate.

  • Reduction reactions might involve lithium aluminum hydride or sodium borohydride.

  • Substitution reactions can be facilitated by nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation products may include carboxylic acids or ketones.

  • Reduction products could be alcohols or amines.

  • Substitution products might involve various functionalized pyrrolidines or carboxylates.

Chemistry:

  • The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • It may serve as a precursor for the synthesis of pharmaceuticals or agrochemicals.

Biology:

  • The compound could be used in the development of new bioactive molecules.

Medicine:

  • The compound may have therapeutic potential, either as a drug itself or as a lead compound for drug development.

  • Research into its pharmacokinetics and pharmacodynamics could reveal its suitability for treating various diseases.

Industry:

  • The compound could be used in the production of specialty chemicals or materials.

  • Its unique properties may make it valuable in the manufacturing of advanced materials or coatings.

Molecular Targets and Pathways:

  • The exact mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body.

  • The fluorinated ethyl group could enhance the compound's binding affinity to biological targets.

Pathways Involved:

  • Potential pathways could include metabolic pathways in the case of pharmaceutical applications or catalytic pathways in chemical synthesis.

Comparison with Similar Compounds

  • Methyl 2-(2-fluoroethyl)pyrrolidine-2-carboxylate: This compound is structurally similar but lacks the hydrochloride moiety.

  • Methyl 2-(2-chloroethyl)pyrrolidine-2-carboxylate: This compound has a chloroethyl group instead of a fluoroethyl group.

  • Methyl 2-(2-methoxyethyl)pyrrolidine-2-carboxylate: This compound features a methoxyethyl group.

Uniqueness:

  • The presence of the fluorinated ethyl group in Methyl 2-(2-fluoroethyl)pyrrolidine-2-carboxylate;hydrochloride imparts unique chemical and physical properties compared to its analogs.

  • The fluorine atom can significantly affect the compound's reactivity and stability.

This compound , its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-(2-fluoroethyl)pyrrolidine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2.ClH/c1-12-7(11)8(4-5-9)3-2-6-10-8;/h10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMRSXZJHGYJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCN1)CCF.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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